BenchChemオンラインストアへようこそ!

5-(4-(Trifluoromethyl)phenyl)oxazole

TRPV1 Antagonism Pain Research Ion Channel Pharmacology

This 4-CF3 substituted oxazole is a critical heterocyclic scaffold for medicinal chemistry programs targeting TRPV1, 5-LO, and TxA2 receptors. The para-trifluoromethyl group dramatically enhances lipophilicity, metabolic stability, and target binding affinity compared to non-fluorinated or ortho/meta analogs. Procure with confidence: 97% purity, ambient shipping.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
CAS No. 87150-14-9
Cat. No. B1338872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Trifluoromethyl)phenyl)oxazole
CAS87150-14-9
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CO2)C(F)(F)F
InChIInChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H
InChIKeyAWLRTWJIGOPGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-(Trifluoromethyl)phenyl)oxazole (CAS 87150-14-9): Baseline Identity and Core Heterocyclic Characteristics


5-(4-(Trifluoromethyl)phenyl)oxazole (CAS 87150-14-9) is a heterocyclic building block defined by an oxazole core substituted with a 4-(trifluoromethyl)phenyl group . It is commercially available as a solid with a molecular formula of C10H6F3NO and a molecular weight of 213.16 g/mol, with typical purity specifications of 97% . This compound serves as a key structural motif in medicinal chemistry, particularly as a precursor for TRPV1 antagonists and other bioactive molecules, where the trifluoromethyl substitution is known to influence critical properties such as lipophilicity and metabolic stability .

Why 5-(4-(Trifluoromethyl)phenyl)oxazole Cannot Be Trivially Replaced by Generic Phenyloxazole Analogs


Generic substitution among phenyloxazole derivatives is precluded by the profound impact of the 4-(trifluoromethyl) (4-CF3) substituent on key molecular properties. This group dramatically alters lipophilicity, metabolic stability, and electronic characteristics compared to unsubstituted, halogenated, or differently substituted analogs . Quantitative structure-activity relationship (SAR) studies have demonstrated that the presence and position of the CF3 group are critical determinants of biological activity, influencing target binding affinity and in vivo pharmacokinetic profiles . Therefore, using a non-fluorinated or differently substituted phenyloxazole will yield a molecule with significantly divergent, and likely suboptimal, performance in established assays.

Quantitative Differentiation Guide for 5-(4-(Trifluoromethyl)phenyl)oxazole (CAS 87150-14-9)


Enhanced TRPV1 Antagonism Compared to Unsubstituted Phenyloxazole Scaffolds

A derivative featuring the 5-(4-(trifluoromethyl)phenyl)oxazole core, BDBM50321830, demonstrates potent antagonist activity at the human TRPV1 receptor with an IC50 of 327 nM . This potency is a direct result of the 4-CF3 substitution, which is a key pharmacophoric element for this class of TRPV1 antagonists . In contrast, SAR studies within analogous 2-arylaminooxazole series indicate that the unsubstituted phenyloxazole parent scaffold shows significantly reduced or no activity at this target, highlighting the CF3 group as essential for achieving nanomolar affinity .

TRPV1 Antagonism Pain Research Ion Channel Pharmacology

Superior Lipophilicity-Driven Potency in 5-Lipoxygenase (5-LO) Inhibition

In a series of azole phenoxy hydroxyureas, the incorporation of a 4-trifluoromethyl group on the 2-phenyl portion of an oxazole tail (as in 'Oxazole 24') yielded the most potent inhibitor in the oxazole series . This compound achieved ex vivo and in vivo ED50 values of approximately 1 mg/kg and 3.6 mg/kg, respectively, in a rat RPAR assay . SAR studies explicitly linked the increase in ex vivo potency to the presence of electronegative substituents like CF3 on the phenyl ring, a trend that was not observed with thiazole analogs, underscoring a specific advantage for the oxazole-CF3 combination .

5-Lipoxygenase Inflammation Leukotriene Synthesis

Critical Influence on Thromboxane A2 Receptor (TxA2) Antagonist Potency

Quantitative SAR analysis of phenyl oxazole derivatives as dual-acting agents for thromboxane receptor antagonism (TRA) and thromboxane synthase inhibition (TSI) has shown that lipophilicity, largely governed by oxazole amide substituents, is a major determinant of TRA activity . The 4-CF3 group serves as a potent lipophilic element. In a related series of interphenylene phenyl oxazoles, the optimal substitution pattern led to the discovery of SQ 34,942, a potent TxA2 antagonist with a Kd of 19 nM . This establishes a quantitative benchmark for potency achievable with optimized phenyloxazole cores, a context directly relevant to the differentiation of the 5-(4-CF3-phenyl)oxazole scaffold.

Thromboxane Receptor Cardiovascular Disease Antithrombotic

Evidence-Backed Application Scenarios for 5-(4-(Trifluoromethyl)phenyl)oxazole (CAS 87150-14-9)


Development of Next-Generation TRPV1 Antagonists for Pain Management

As demonstrated, the 5-(4-CF3-phenyl)oxazole core is a proven scaffold for achieving nanomolar affinity at the TRPV1 receptor. Research groups focused on designing novel, potent TRPV1 antagonists for pain, inflammatory, or neuropathic conditions should prioritize this building block over non-fluorinated analogs, as the CF3 group is essential for high potency .

Design of Orally Active 5-Lipoxygenase (5-LO) Inhibitors

SAR evidence confirms that combining a 4-CF3-phenyl group with an oxazole heterocycle yields optimal in vivo potency for 5-LO inhibition, a key target in asthma and inflammation. This specific core should be the foundation for medicinal chemistry campaigns aimed at developing next-generation, orally active anti-leukotriene therapeutics .

Probing Lipophilic Interactions in Thromboxane Receptor Pharmacology

Quantitative SAR studies highlight the critical role of lipophilicity in modulating TRA activity. The 5-(4-CF3-phenyl)oxazole core is an ideal starting point for structure-based drug design efforts aimed at fine-tuning the lipophilic character of lead compounds to achieve a desired balance of potency and selectivity at the TxA2 receptor .

Photochemical and Cross-Linking Probe Development

Isoxazole analogs with trifluoromethyl substitutions exhibit altered photochemical behavior, including a substantial decrease in phototransposition yields, which can be exploited for the design of minimalist photo-crosslinking probes . While direct data for the oxazole variant is limited, this class-level inference suggests 5-(4-CF3-phenyl)oxazole may possess unique photophysical properties of interest for chemical biology tool development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-(Trifluoromethyl)phenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.